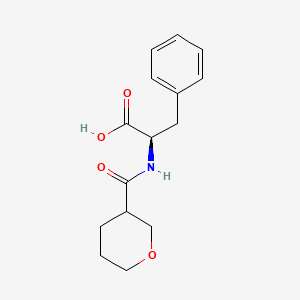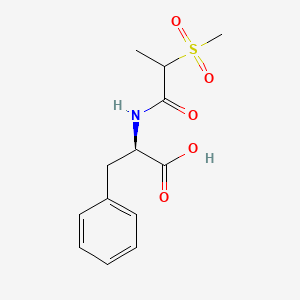
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid, also known as (R)-N-(3-oxooxan-2-yl)-3-phenylpropanamide, is a chiral molecule that belongs to the class of alpha-amino acid derivatives. It is a white crystalline solid that is sparingly soluble in water and has a molecular weight of 297.33 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a reduction in the activity of the enzyme. The inhibition of enzymes by this compound has been shown to be reversible and competitive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in enhanced cholinergic neurotransmission. This effect has been shown to be beneficial in the treatment of Alzheimer's disease. Inhibition of carbonic anhydrase by this compound leads to a reduction in the production of aqueous humor in the eye, which has potential applications in the treatment of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid is its specificity towards certain enzymes. This specificity allows for targeted inhibition of these enzymes without affecting other enzymes in the body. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid. One direction is to explore its potential applications in the treatment of cancer. It has been shown to have inhibitory effects on several enzymes that are involved in cancer cell proliferation, such as carbonic anhydrase and matrix metalloproteinases. Another direction is to develop more efficient synthesis methods for this compound that can improve the overall yield of the compound. Additionally, the development of more soluble derivatives of this compound could improve its utility in lab experiments.
Synthesemethoden
The synthesis of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid involves the reaction of (R)-3-phenylpropanoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxalyl amide to form the oxalyl amide derivative. This derivative is then treated with sodium hydroxide to give the desired this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their dysregulation has been implicated in several diseases, such as Alzheimer's disease, glaucoma, and cancer. Therefore, this compound has the potential to be developed into drugs for the treatment of these diseases.
Eigenschaften
IUPAC Name |
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(12-7-4-8-20-10-12)16-13(15(18)19)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,17)(H,18,19)/t12?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUWUFZODIJYRU-ZGTCLIOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(COC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)





![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)

![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
